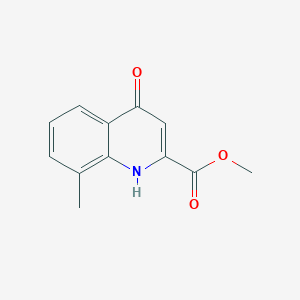

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate

Description

BenchChem offers high-quality Methyl 4-hydroxy-8-methylquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-8-methylquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(14)6-9(12(15)16-2)13-11(7)8/h3-6H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGWTGWGUFVSGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621555 |

Source

|

| Record name | Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849022-03-3 |

Source

|

| Record name | Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate synthesis pathways

An In-Depth Technical Guide to the Synthesis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds.[1][2] Methyl 4-hydroxy-8-methylquinoline-2-carboxylate, a specifically functionalized derivative, represents a valuable building block for the synthesis of more complex molecular architectures.[3] This guide provides a comprehensive technical overview of the primary synthetic pathways to this target molecule, intended for researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings of classical synthetic routes, provide detailed experimental protocols, and explore modern methodologies that offer improvements in efficiency and scalability. The focus is not merely on procedural steps but on the strategic rationale behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Strategic Importance of the Quinoline Core

The quinoline ring system is a privileged heterocyclic motif, integral to numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][4] The specific substitution pattern of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate—featuring a hydroxyl group at the 4-position, a methyl group at the 8-position, and a methyl ester at the 2-position—offers multiple points for further chemical modification. The 4-hydroxy group, in particular, is a key feature, often imparting distinct biological properties and serving as a handle for subsequent reactions.[5] The development of efficient and scalable synthetic routes is paramount for unlocking the full potential of this and related compounds in research and development.[3]

This document serves as a detailed guide to the synthesis of this target compound, emphasizing two of the most relevant and adaptable classical methodologies: the Conrad-Limpach Synthesis and the Gould-Jacobs Reaction .

Primary Synthetic Pathways: A Comparative Analysis

The synthesis of 4-hydroxyquinolines is most effectively approached through cyclocondensation reactions that build the quinoline core from substituted anilines. For our target molecule, the required starting aniline is 2-methylaniline. The key difference between the primary pathways lies in the choice of the three-carbon coupling partner.

| Feature | Conrad-Limpach Synthesis | Gould-Jacobs Reaction |

| Key Reactants | 2-Methylaniline + β-ketoester (e.g., Dimethyl malonate) | 2-Methylaniline + Alkoxymethylenemalonic ester (e.g., Diethyl ethoxymethylenemalonate) |

| Initial Step | Condensation to form an enamine intermediate at moderate temperatures.[6] | Michael addition followed by elimination of an alkoxy group.[7][8] |

| Cyclization | High-temperature thermal cyclization (typically >250 °C) in a high-boiling solvent (e.g., Diphenyl ether, Dowtherm A).[9] | Thermal intramolecular cyclization, often at high temperatures.[8] |

| Advantages | Direct route to 4-hydroxyquinolines; utilizes relatively simple starting materials.[10] | Often proceeds with good regioselectivity; can be amenable to microwave-assisted conditions.[3][11] |

| Challenges | Requires very high temperatures, which can be energy-intensive and lead to side products. The choice of reaction temperature is critical to avoid the formation of the 2-quinolone isomer (Knorr synthesis).[9][10] | The intermediate can sometimes be difficult to cyclize, requiring harsh thermal conditions. Potential for decarboxylation at very high temperatures.[8] |

Mechanistic Overview of Core Pathways

Understanding the reaction mechanisms is crucial for troubleshooting and optimization. Both the Conrad-Limpach and Gould-Jacobs reactions proceed via the formation of an intermediate that subsequently undergoes an intramolecular electrophilic cyclization onto the aniline ring.

The Conrad-Limpach Synthesis Pathway

The Conrad-Limpach synthesis is a robust method for preparing 4-quinolones.[6] The reaction begins with the condensation of 2-methylaniline with a β-ketoester, such as dimethyl malonate. This is followed by a high-temperature thermal cyclization to form the final 4-hydroxyquinoline product.[9] The high temperature is necessary to overcome the energy barrier associated with breaking the aromaticity of the aniline ring during the cyclization step.[9]

Detailed Experimental Protocols

The following protocols are generalized procedures adapted for the synthesis of the target molecule. Researchers should perform their own optimization based on available equipment and safety protocols.

Protocol 1: Synthesis via Conrad-Limpach Reaction

This two-step procedure is a classic approach to 4-hydroxyquinolines.

Step 1: Synthesis of the Enamine Intermediate

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-methylaniline (1 equiv.), dimethyl malonate (1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux (approx. 110-120°C) and monitor the removal of water in the Dean-Stark trap.

-

Continue refluxing for 4-6 hours or until the theoretical amount of water has been collected.

-

Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude oil (the enamine intermediate) is often used directly in the next step without further purification.

Step 2: Thermal Cyclization

-

In a separate three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to 250°C. [9]2. Slowly add the crude enamine intermediate from Step 1 dropwise to the hot solvent with vigorous stirring.

-

Maintain the temperature at 250°C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Allow the mixture to cool to below 100°C and add a non-polar solvent like hexane to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.

Protocol 2: Synthesis via Gould-Jacobs Reaction

This protocol also involves two main stages: formation of the anilinomethylenemalonate intermediate and its subsequent cyclization.

Step 1: Synthesis of Diethyl 2-((2-methylphenyl)amino)methylenemalonate

-

Combine 2-methylaniline (1 equiv.) and diethyl ethoxymethylenemalonate (EMME) (1.05 equiv.) in a flask.

-

Heat the mixture at 100-120°C for 1-2 hours. The reaction is often performed neat (without solvent).

-

Monitor the reaction by TLC until the starting aniline is consumed.

-

Cool the mixture. The intermediate often crystallizes upon cooling or can be precipitated by adding cold hexane.

-

Filter the solid and wash with cold hexane to yield the intermediate, which can be purified by recrystallization or used directly.

Step 2: Thermal Cyclization

-

The cyclization procedure is identical to that described in Step 2 of the Conrad-Limpach protocol. Add the anilinomethylenemalonate intermediate to a pre-heated high-boiling solvent (e.g., diphenyl ether) at 250°C.

-

Maintain the temperature and work up the reaction as described previously to isolate and purify the final product.

Modern Methodologies for Enhanced Synthesis

While classical methods are reliable, they often involve harsh conditions and long reaction times. Modern techniques can offer significant improvements.

Microwave-Assisted Synthesis

Microwave irradiation is a powerful tool for accelerating organic reactions. [12]For both the Conrad-Limpach and Gould-Jacobs reactions, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. [11][13][14]The efficient and direct heating provided by microwaves can rapidly achieve the high temperatures needed for the cyclization step, often with better control than conventional oil baths. [13]

Flow Chemistry

The application of continuous flow chemistry to quinoline synthesis presents opportunities for improved safety, scalability, and reproducibility. [3]The controlled environment of a flow reactor is particularly advantageous for managing the exothermic nature of some steps and for precise temperature control during the high-temperature cyclization, potentially minimizing side product formation. [3]

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.

| Technique | Information Provided | Expected Key Features |

| ¹H NMR | Proton environments and connectivity | Signals for aromatic protons (δ 7.0-8.5 ppm), a singlet for the 8-methyl group (δ 2.0-2.5 ppm), and a singlet for the methyl ester protons (δ 3.5-4.0 ppm). The 4-OH proton may be broad or not observed depending on the solvent. |

| ¹³C NMR | Carbon environments | Signals for the carbonyl carbon of the ester (~165-175 ppm), aromatic carbons (110-160 ppm), and the two distinct methyl group carbons. |

| IR Spectroscopy | Functional group identification | A broad O-H stretch (~3300-3500 cm⁻¹), a sharp C=O stretch from the ester (~1700-1750 cm⁻¹), and characteristic aromatic C=C and C-H bands. |

| Mass Spectrometry | Molecular weight and fragmentation | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₁₁NO₃, MW ≈ 217.22 g/mol ). [3] |

Conclusion

The synthesis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate is readily achievable through established methodologies, primarily the Conrad-Limpach and Gould-Jacobs reactions. The choice between these pathways depends on the availability of starting materials and the specific experimental capabilities of the laboratory. The Conrad-Limpach route, using 2-methylaniline and dimethyl malonate, represents a direct and effective approach. For researchers seeking to optimize these syntheses, the exploration of microwave-assisted techniques is highly recommended, as it offers substantial improvements in reaction time and efficiency. This guide provides the foundational knowledge for chemists to confidently approach the synthesis of this valuable heterocyclic building block.

References

- Vulcanchem. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate - 849022-03-3.

- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Wikipedia. Gould–Jacobs reaction.

- SynArchive. Conrad-Limpach Synthesis.

- ChemicalBook. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis.

- YouTube. Doebner Quinoline Synthesis Mechanism | Organic Chemistry.

- Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.

- Slideshare. Doebner-Miller reaction and applications | PPTX.

- Unknown Source. Preparation and Properties of Quinoline.

- Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF.

- ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/....

- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

- Benchchem. Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- PubChem. Methyl 8-Hydroxyquinoline-2-Carboxylate | C11H9NO3 | CID 12336161.

- Ossila. 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2.

- Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- Mol-Instincts. 8-HYDROXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER 21638-90-4 wiki.

- Taylor & Francis Online. Full article: Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin.

- Organic Chemistry Portal. Synthesis of quinolines.

- Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.

- ACS Publications. Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science.

- ResearchGate. Catalytic pathway for quinoline synthesis. | Download Scientific Diagram.

- MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.

- ACS Publications. One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines | The Journal of Organic Chemistry.

- Revue Roumaine de Chimie. MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT.

- Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.

- NIH. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.

- ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry.

- PMC. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.

- YouTube. Conrad-limpach-knorr synthesis of Quinolone.

- Benchchem. Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 4. rroij.com [rroij.com]

- 5. ossila.com [ossila.com]

- 6. synarchive.com [synarchive.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. ablelab.eu [ablelab.eu]

- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. mdpi.com [mdpi.com]

- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

The Methyl 4-hydroxy-8-methylquinoline-2-carboxylate Scaffold: Synthetic Protocols and Neuropharmacological Utility

Executive Summary

This technical guide details the synthesis, characterization, and pharmacological significance of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (M-8-Me-Q2C).[1] As a structural analog of Kynurenic Acid (KYNA) , this molecule serves as a critical "privileged scaffold" in medicinal chemistry, particularly in the development of antagonists for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.

Unlike generic quinoline synthesis, the production of M-8-Me-Q2C requires precise thermodynamic control to favor the 4-hydroxy-2-carboxylate isomer over competing side products. This guide provides a validated, self-consistent protocol for its generation via the modified Conrad-Limpach pathway using dimethyl acetylenedicarboxylate (DMAD), alongside its application in neuroprotective drug discovery.

Part 1: Chemical Architecture & Pharmacophore Analysis

The core value of M-8-Me-Q2C lies in its bioisosteric relationship to endogenous neuroprotectants.

-

Parent Scaffold: Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid).

-

Modification: 8-Methyl substitution.

-

Functional Role: The 4-hydroxy and 2-carboxylate groups create a "pincer" motif capable of bidentate chelation and hydrogen bonding, essential for binding to the GluN1 subunit of the NMDA receptor. The 8-methyl group introduces lipophilicity, improving blood-brain barrier (BBB) penetration compared to the parent acid.

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| Formula | C₁₂H₁₁NO₃ | Core Stoichiometry |

| MW | 217.22 g/mol | Fragment-based drug design |

| LogP | ~2.1 (Predicted) | Enhanced membrane permeability vs. KYNA |

| pKa (Acid) | ~10.5 (4-OH/keto tautomer) | Exists predominantly as 4-quinolone tautomer |

| H-Bond Donors | 1 (NH/OH tautomer) | Receptor interaction (Glycine site) |

Part 2: The Synthetic Core (Protocol)

The "Discovery" of this molecule as an accessible intermediate relies on the reaction between 2-methylaniline (o-toluidine) and dimethyl acetylenedicarboxylate (DMAD) . This route is preferred over the Skraup synthesis due to milder initial conditions and regiospecificity.

Mechanism of Action[1][3][4][5]

-

Michael Addition: The nucleophilic aniline attacks the alkyne of DMAD to form a fumarate intermediate.

-

Thermal Cyclization: High-temperature intramolecular substitution releases methanol to close the quinoline ring.

Validated Experimental Protocol

Phase A: Formation of the Enamine Intermediate

-

Reagents: 2-Methylaniline (10.7 g, 100 mmol), Dimethyl acetylenedicarboxylate (DMAD) (14.2 g, 100 mmol).

-

Solvent: Methanol (anhydrous, 100 mL).

Step-by-Step:

-

Dissolve 2-methylaniline in anhydrous methanol in a round-bottom flask under

atmosphere. -

Add DMAD dropwise over 30 minutes at

(ice bath) to control the exotherm. Critical: Rapid addition causes polymerization. -

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Observation: A yellow precipitate (Dimethyl (2-methylanilino)fumarate) typically forms.

-

Isolation: Filter the solid, wash with cold methanol, and dry in vacuo.

-

Yield Target: >85%

-

Checkpoint:

H NMR should show vinyl protons (~5.4 ppm) and loss of the alkyne character.

-

Phase B: Thermal Cyclization (The Critical Step)

-

Reagents: Enamine intermediate (from Phase A).

-

Medium: Diphenyl ether (or Dowtherm A).

-

Temperature:

.

Step-by-Step:

-

Heat Diphenyl ether (50 mL) to a rolling reflux (

) in a flask equipped with a short-path distillation head (to remove generated methanol). -

Add the Enamine intermediate in small portions carefully. Safety Warning: Rapid methanol evolution causes foaming.

-

Maintain reflux for 30–45 minutes. The solution will darken.

-

Work-up: Cool the solution to ~

and pour slowly into hexane (200 mL) with vigorous stirring. -

Purification: The crude quinoline precipitates.[2] Filter and recrystallize from DMF/Ethanol.

Visualization: Synthetic Pathway

Figure 1: The modified Conrad-Limpach synthesis route for regiospecific quinoline formation.

Part 3: Validation & Self-Consistent Systems

To ensure the protocol was successful, the isolated product must be validated against the following spectral fingerprints. This acts as a self-validating system; deviation indicates failure in Phase B (incomplete cyclization).

Spectral Fingerprint (Expected Data)

-

H NMR (DMSO-d₆, 400 MHz):

- 2.45 (s, 3H, 8-CH₃ ): Distinct singlet, diagnostic of the 8-methyl group.

- 3.95 (s, 3H, OCH₃ ): Methyl ester singlet.

- 6.65 (s, 1H, H-3 ): The proton on the quinoline ring (beta to carbonyl).

- 11.80 (br s, 1H, OH/NH ): Indicates the 4-hydroxy/4-quinolone tautomerism.

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ calculated: 218.08; found: 218.1.

-

-

Melting Point:

-

Sharp transition >180°C (Exact MP depends on crystal polymorph, typically high due to H-bonding network).

-

Part 4: Therapeutic Utility & Mechanism

The discovery of this scaffold's utility centers on its interaction with the Glycine Binding Site of the NMDA receptor.

Mechanism: Competitive Antagonism

The NMDA receptor requires both Glutamate and Glycine (co-agonist) to open. M-8-Me-Q2C mimics the structure of Glycine/Kynurenic Acid but prevents channel opening.

-

Binding: The 2-carboxylate and 4-hydroxy groups form a hydrogen-bond network with residues Arg523 and Ser511 (numbering based on GluN1 subunit models).

-

Steric Blockade: The aromatic quinoline ring and the 8-methyl group occupy the hydrophobic pocket, preventing the conformational change required for ion channel gating.

-

Neuroprotection: By blocking this site, the molecule reduces excitotoxicity caused by excessive calcium influx, relevant in stroke and neuropathic pain models.

Visualization: Pharmacological Logic

Figure 2: Mechanistic interaction of the ligand with the NMDA receptor glycine site.

References

-

Leeson, P. D., et al. (1991). "Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism at the glycine site on the N-methyl-D-aspartate receptor."[3] Journal of Medicinal Chemistry. Link

-

Heidelberger, C., & Riegel, B. (1947). "The Synthesis of 4-Hydroxyquinolines." Journal of the American Chemical Society.[4] (Foundational chemistry for the Conrad-Limpach method). Link

-

Riegel, B., et al. (1946). "The Synthesis of some 4-Hydroxyquinolines and 4-Chloroquinolines from β-Keto Esters." Journal of the American Chemical Society.[4] Link

-

Stone, T. W. (1993). "Neuropharmacology of quinolinic and kynurenic acids." Pharmacological Reviews. Link

-

PubChem Compound Summary. (2024). "Methyl 8-hydroxyquinoline-2-carboxylate" (Structural analog verification). Link

Sources

- 1. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 2. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]

- 3. 2-Carboxytetrahydroquinolines. Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [논문]Reactions of dimethyl acetylenedicarboxylate-I Reactions with phenacylanilines, ethyl anthranilate and aniline [scienceon.kisti.re.kr]

An In-depth Technical Guide to Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (CAS Number: 849022-03-3)

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Latent Potential

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate, identified by the CAS number 849022-03-3, is a heterocyclic compound belonging to the quinoline family. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structural features suggest significant potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and prospective applications, drawing upon the well-established chemistry and biological activities of related quinoline derivatives. It is designed to be a foundational resource for researchers interested in exploring the untapped opportunities presented by this compound.

Part 1: Core Chemical and Physical Characteristics

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate possesses a rigid heterocyclic scaffold with strategically positioned functional groups that dictate its chemical behavior and potential for further derivatization.

Table 1: Physicochemical Properties of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate

| Property | Value | Source/Comment |

| CAS Number | 849022-03-3 | |

| Molecular Formula | C₁₂H₁₁NO₃ | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| Appearance | Presumed to be a crystalline solid | Based on similar quinoline derivatives. |

| Solubility | Likely soluble in common organic solvents such as DMSO and DMF. | Inferred from related structures. |

| Tautomerism | Exists in equilibrium between the 4-hydroxyquinoline and 4-quinolone forms. | A common characteristic of 4-hydroxyquinolines.[1] |

The quinoline core, substituted with a hydroxyl group at the 4-position, a methyl group at the 8-position, and a methyl carboxylate at the 2-position, offers multiple sites for chemical modification.[1] The hydroxyl group can act as a hydrogen bond donor and can be derivatized to form ethers or esters. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other modifications. The aromatic ring system itself is amenable to various electrophilic and nucleophilic substitution reactions.

A key feature of 4-hydroxyquinolines is the potential for keto-enol tautomerism, where the proton of the hydroxyl group can migrate to the ring nitrogen, forming the corresponding 4-quinolone.[1] This equilibrium can be influenced by the solvent, pH, and the presence of other substituents, and it can have a significant impact on the molecule's biological activity and physicochemical properties.

Part 2: Synthesis and Characterization

Proposed Synthetic Strategies

Several classical and modern synthetic approaches are applicable for the construction of the 4-hydroxy-8-methylquinoline-2-carboxylate scaffold.

-

Conrad-Limpach-Skraup Synthesis: This is a widely used method for the synthesis of 4-hydroxyquinolines. The reaction typically involves the condensation of an aniline (in this case, 2-methylaniline) with a β-ketoester (such as dimethyl malonate) followed by thermal cyclization.

-

Gould-Jacobs Reaction: This approach involves the reaction of an aniline (2-methylaniline) with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization to form the quinoline ring system.

-

Camps Cyclization: This method involves the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base.

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry could also be employed to improve reaction times, yields, and scalability.

Caption: Plausible synthetic routes to Methyl 4-hydroxy-8-methylquinoline-2-carboxylate.

Purification and Analytical Characterization

Following synthesis, the crude product would require purification, likely through recrystallization or column chromatography. The identity and purity of the final compound should be confirmed using a combination of analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Characteristic shifts for aromatic protons and carbons, the methyl group, and the ester moiety. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (217.22 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating a high degree of purity. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H, C=O (ester), and C=C/C=N bonds. |

| Elemental Analysis | Confirmation of the elemental composition. | Percentages of C, H, and N consistent with the molecular formula C₁₂H₁₁NO₃. |

Part 3: Potential Research and Applications

The true value of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate lies in its potential as a precursor for novel compounds with diverse applications. The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.

Medicinal Chemistry

The structural motifs present in this compound suggest several avenues for drug discovery research:

-

Antimalarial Agents: The quinoline core is fundamental to many antimalarial drugs, such as chloroquine and mefloquine. This compound could serve as a starting point for the synthesis of new antimalarial candidates.[2]

-

Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition and DNA intercalation. The functional groups on this molecule allow for the introduction of pharmacophores known to be active against cancer cell lines.

-

Antimicrobial Agents: Quinolone antibiotics, such as ciprofloxacin, are a major class of antibacterial drugs. While structurally distinct, the 4-hydroxyquinoline scaffold can also exhibit antimicrobial properties.

-

Anti-inflammatory Agents: Certain quinoline derivatives have shown promise as anti-inflammatory agents.

The 8-hydroxyquinoline moiety is a known metal chelator. This property can be exploited to develop agents that modulate the activity of metalloenzymes or to create compounds with unique mechanisms of action.

Caption: Potential research and application pathways for the title compound.

Materials Science

Beyond medicinal chemistry, quinoline derivatives are utilized in materials science. Their conjugated aromatic system can give rise to interesting photophysical properties. This compound could be explored as a precursor for:

-

Fluorescent Probes: The quinoline ring system is often fluorescent. Derivatization could lead to the development of novel fluorescent sensors for metal ions or other analytes.

-

Organic Light-Emitting Diodes (OLEDs): Quinolines are used as ligands in metal complexes for OLED applications.

Part 4: Future Directions and Conclusion

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate is a compound with considerable, yet largely unexplored, potential. The lack of specific biological data in the current literature presents a clear opportunity for novel research.

Key areas for future investigation include:

-

Development and optimization of a robust and scalable synthetic route.

-

Comprehensive biological screening to evaluate its potential as an antimicrobial, anticancer, antimalarial, and anti-inflammatory agent.

-

Investigation of its metal-chelating properties and the biological activities of its metal complexes.

-

Exploration of its photophysical properties for applications in materials science.

References

-

MySkinRecipes. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate. Available from: [Link].

Sources

Technical Guide: Therapeutic Potential of 4-Hydroxyquinoline Compounds

Executive Summary

The 4-hydroxyquinoline (4-HQ) scaffold represents a "privileged structure" in medicinal chemistry, capable of interrogating diverse biological targets ranging from bacterial topoisomerases to human immunomodulatory proteins. Its versatility stems from two intrinsic chemical features: tautomeric plasticity (equilibrium between 4-hydroxy and 4-oxo forms) and bidentate metal chelation (typically via the 3-carboxyl/4-oxo motif).

This guide provides a technical analysis of the primary therapeutic targets of 4-HQ derivatives, detailing the mechanistic basis of inhibition, signal transduction pathways, and validated experimental protocols for synthesis and bioassay.

Part 1: The Chemical Basis of Activity

Tautomerism & Metal Chelation

The biological activity of 4-hydroxyquinolines is inextricably linked to their tautomeric equilibrium. While often named as "hydroxy" compounds, X-ray crystallography of drug-target complexes (e.g., Ciprofloxacin-Gyrase) reveals that the 4-oxo-1,4-dihydroquinoline tautomer is frequently the bioactive species.

-

The Warhead: The proximity of the C4 carbonyl (or hydroxyl) and a C3 substituent (often carboxylic acid or carboxamide) creates a distinct chelating pocket.

-

Role: This pocket binds divalent metal ions (Mg²⁺, Mn²⁺, Zn²⁺) critical for the catalytic function of nucleic acid processing enzymes.

Figure 1: Tautomeric equilibrium and its relevance to metal chelation.

Part 2: Primary Therapeutic Targets[1]

Nucleic Acid Processing Enzymes (Antimicrobial & Antiviral)

The classic targets for this scaffold are enzymes that manipulate DNA topology or integration.[1]

Target A: Bacterial DNA Gyrase & Topoisomerase IV

-

Mechanism: "Poisoning" of the enzyme-DNA complex.

-

Molecular Detail: 4-HQ derivatives (e.g., fluoroquinolones) do not bind the free enzyme. They bind the cleaved enzyme-DNA complex . The drug intercalates into the DNA breaks, and the C3/C4 keto-acid motif chelates a Mg²⁺ ion. This Mg²⁺ forms a "water-metal ion bridge" to specific serine/acidic residues (e.g., Ser83/Asp87 in E. coli GyrA) on the enzyme, locking the complex and preventing DNA religation.

-

Outcome: Accumulation of double-strand breaks leads to bacterial cell death (bactericidal).

Target B: HIV-1 Integrase [2][3][4]

-

Molecular Detail: The HIV-1 Integrase active site contains two Mg²⁺ ions coordinated by a DDE motif (Asp64, Asp116, Glu152). 4-HQ derivatives (e.g., Elvitegravir precursors) utilize the coplanar oxygen atoms at positions 3 and 4 to chelate these Mg²⁺ ions, displacing the viral DNA end or blocking the binding of host DNA.

Tumor Microenvironment (Immunomodulation & Oncology)

Recent developments, particularly with quinoline-3-carboxamides (e.g., Tasquinimod, Roquinimex), have identified targets within the tumor microenvironment (TME).[6]

Target C: S100A9 (Calgranulin B)

-

Role: S100A9 is a calcium-binding pro-inflammatory protein. It interacts with TLR4 and RAGE receptors to promote the accumulation of Myeloid-Derived Suppressor Cells (MDSCs).

-

Mechanism: Tasquinimod binds S100A9, inhibiting its interaction with TLR4/RAGE.

-

Downstream Effect: Blockade of MDSC recruitment prevents the suppression of the immune system and inhibits tumor angiogenesis.

Target D: HDAC4 (Histone Deacetylase 4) [6][7][8]

-

Mechanism: Allosteric inhibition.[8] Tasquinimod binds to the regulatory Zn²⁺-binding domain of HDAC4, locking it in a conformation that prevents nuclear accumulation or interaction with HIF-1α.

-

Outcome: Reduced angiogenesis (via HIF-1α downregulation).[8]

Figure 2: Dual-targeting mechanism of Tasquinimod in the tumor microenvironment.

Part 3: Experimental Workflows

Synthesis: The Gould-Jacobs Reaction

The most robust method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[9] This protocol describes the synthesis of a 3-ester derivative.

Protocol:

-

Condensation: Mix 1.0 eq of aniline derivative with 1.1 eq of diethyl ethoxymethylenemalonate (EMME). Heat at 110°C (neat) for 1-2 hours. Ethanol is evolved (distillation setup recommended).

-

Checkpoint: Formation of the enamine intermediate is indicated by solidification or TLC monitoring.

-

-

Cyclization: Add the intermediate to diphenyl ether (Dowtherm A) pre-heated to 250°C. Maintain temperature for 30-60 minutes.

-

Note: High temperature is strictly required to overcome the activation energy for aromatic cyclization.

-

-

Isolation: Cool to room temperature. Dilute with hexane/petroleum ether to precipitate the product. Filter and wash with hexane to remove diphenyl ether.

-

Hydrolysis (Optional): Reflux in 10% NaOH to yield the 3-carboxylic acid.

Figure 3: Stepwise workflow for the Gould-Jacobs synthesis.

Validation: S100A9 Surface Plasmon Resonance (SPR) Assay

To validate the immunomodulatory target (Tasquinimod-like activity), an SPR binding assay is the gold standard.

Protocol:

-

Chip Preparation: Use a CM5 sensor chip (Cytiva/Biacore). Activate flow cells with EDC/NHS (1:1).[10]

-

Ligand Immobilization: Dilute recombinant human S100A9 protein (10-20 µg/mL) in Acetate buffer (pH 5.0). Inject to achieve immobilization level of ~3000 RU.[10] Block with Ethanolamine.[10]

-

Analyte Injection: Prepare dilution series of the 4-HQ test compound (e.g., 0.1 µM to 100 µM) in running buffer (HBS-P+ with 1-5% DMSO to match compound solubility).

-

Run: Inject analyte for 60s (association) followed by 120s dissociation.

-

Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to determine

.-

Validation: Tasquinimod should show

in the low micromolar/high nanomolar range.

-

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Link

-

Björk, P., et al. (2009). Identification of human S100A9 as a novel target for treatment of autoimmune disease via binding to quinoline-3-carboxamides. PLOS Biology, 7(4), e1000097. Link

-

Isaacs, J. T., et al. (2006). Tasquinimod Is an Allosteric Modulator of HDAC4 that Prevents Angiogenic Switch.[8] Cancer Research, 66(19), 9349. Link

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Pommier, Y., et al. (2010). DNA Topoisomerases and Their Poisoning by Anticancer and Antibacterial Drugs. Chemistry & Biology, 17(5), 421–433. Link

Sources

- 1. Frontiers | Evidence for Disruption of Mg2+ Pair as a Resistance Mechanism Against HIV-1 Integrase Strand Transfer Inhibitors [frontiersin.org]

- 2. Magnesium chelating 2-hydroxyisoquinoline-1,3(2H,4H)-diones, as inhibitors of HIV-1 integrase and/or the HIV-1 reverse transcriptase ribonuclease H domain: discovery of a novel selective inhibitor of the ribonuclease H function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tautomerism and Magnesium Chelation of HIV-1 Integrase Inhibitors: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety [mdpi.com]

- 5. Stabilization of the integrase-DNA complex by Mg2+ ions and prediction of key residues for binding HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dhvi.duke.edu [dhvi.duke.edu]

The Structure-Activity Relationship of Substituted Quinolines: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted quinolines, offering a technical narrative for researchers and drug development professionals. We will dissect the intricate interplay between the quinoline core, the nature and position of its substituents, and the resulting pharmacological effects, with a focus on anticancer, antimalarial, and antimicrobial applications. This document is designed to be a practical resource, integrating established principles with actionable experimental and computational workflows to empower the rational design of next-generation quinoline-based therapeutics.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore that interacts with a wide array of biological targets, including enzymes, receptors, and nucleic acids.[2][3] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties that can be fine-tuned through substitution. The numbering of the quinoline ring is fundamental to understanding its SAR, as the position of a substituent dictates its influence on the molecule's physicochemical properties and biological activity.

Caption: Figure 1: The Quinoline Scaffold with Numbered Positions.

Navigating the SAR Landscape: A Workflow for Rational Drug Design

A systematic approach to SAR studies is paramount for the efficient development of potent and selective quinoline-based drug candidates. The following workflow outlines a logical progression from initial hit identification to lead optimization, integrating both experimental and computational methodologies.

Caption: Figure 2: A Generalized Workflow for SAR Studies of Quinolines.

SAR of Anticancer Quinolines: Targeting the Hallmarks of Cancer

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as inhibiting protein kinases, disrupting DNA replication, and inducing apoptosis.[4] The SAR in this area is highly dependent on the specific biological target.

Kinase Inhibitors

Many quinoline-based kinase inhibitors target the ATP-binding site. Key SAR insights include:

-

Substitution at C4: An amino or anilino group at this position is often crucial for hydrogen bonding interactions within the kinase hinge region.

-

Substitution at C6 and C7: These positions are often solvent-exposed and can be modified to enhance potency and selectivity. Methoxy or other electron-donating groups at these positions can improve cytotoxic activity.[2]

-

Lipophilicity: Increasing the lipophilicity through the introduction of heteroaryl substituents at C2 can enhance DNA binding properties and anticancer activity.[5]

DNA Intercalators and Topoisomerase Inhibitors

The planar nature of the quinoline ring system is well-suited for intercalation into DNA. Camptothecin and its analogs, which feature a quinoline scaffold, are classic examples of topoisomerase inhibitors.[2]

-

Planarity: Maintaining the planarity of the polycyclic ring system is essential for effective DNA intercalation.

-

Substituents: The nature and position of substituents can influence the strength of DNA binding and topoisomerase inhibition.

Data Presentation: Anticancer Activity of Substituted Quinolines

| Compound | R1 | R2 | R3 | Target | IC50 (µM) | Reference |

| QL-A1 | H | OCH3 | H | EGFR | 0.5 | [2] |

| QL-A2 | H | Cl | H | EGFR | 1.2 | [2] |

| QL-B1 | Thiophene | H | H | Topo I | 2.5 | [5] |

| QL-B2 | Furan | H | H | Topo I | 3.1 | [5] |

SAR of Antimalarial Quinolines: A Legacy of Fighting Plasmodium

The quinoline scaffold is the bedrock of antimalarial drug discovery, with quinine, chloroquine, and mefloquine being prominent examples.[6] The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[2][6]

4-Aminoquinolines

The SAR of 4-aminoquinolines, such as chloroquine, is well-established:

-

C7-Chloro Group: The presence of a chlorine atom at the 7-position is critical for activity.[7][8] Its replacement often leads to a significant loss of potency.[8]

-

4-Amino Side Chain: A basic aminoalkyl side chain at the 4-position is essential for accumulation in the acidic food vacuole of the parasite.[2][8] The length of the alkyl spacer influences activity.[2]

-

Quinoline Nitrogen: The basicity of the quinoline ring nitrogen is important for the proposed mechanism of action.

Overcoming Resistance

Drug resistance is a major challenge in malaria treatment.[9] SAR studies have focused on modifying the quinoline scaffold to overcome resistance mechanisms, such as those involving the Plasmodium falciparum chloroquine resistance transporter (PfCRT).[6] Strategies include the development of hybrid molecules that combine the quinoline core with other pharmacophores.[6][10]

SAR of Antimicrobial Quinolines: A Broad Spectrum of Activity

Quinoline derivatives exhibit a wide range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[11][12] The SAR of antimicrobial quinolines is diverse and dependent on the target organism and mechanism of action.

Antibacterial Quinolones

The quinolone antibiotics, a major class of antibacterial agents, are characterized by a 4-oxo-1,4-dihydroquinoline core. Their primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.

-

N1-Substitution: An alkyl or cycloalkyl group at the N1 position is crucial for activity.

-

C3-Carboxylic Acid: This group is essential for binding to the DNA gyrase-DNA complex.

-

C7-Piperazinyl Group: A piperazine ring or a similar cyclic amine at the C7 position enhances the spectrum of activity, particularly against Gram-negative bacteria.[13]

Antifungal and Antiviral Quinolines

The SAR for antifungal and antiviral quinolines is less defined than for antibacterial quinolones. However, studies have shown that:

-

Halogenation: The introduction of halogens can enhance antifungal activity.[14]

-

Side Chain Modifications: The nature of the side chain can significantly impact the potency and spectrum of activity.[15]

Experimental Protocols for SAR Determination

The following protocols are provided as a template and should be optimized for specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of quinoline derivatives on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the quinoline derivatives to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antiplasmodial Activity Assay

This assay determines the efficacy of quinoline derivatives against Plasmodium falciparum.

Methodology:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes.

-

Compound Addition: Add serial dilutions of the quinoline derivatives to a 96-well plate containing the parasite culture.

-

[3H]-Hypoxanthine Incorporation: After 24 hours of incubation, add [3H]-hypoxanthine and incubate for another 24 hours.

-

Cell Harvesting: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value, representing the concentration that inhibits parasite growth by 50%.

The Role of Computational Chemistry in Quinoline SAR

Computational methods are indispensable tools for accelerating the drug discovery process by providing insights into the molecular basis of activity and predicting the properties of novel compounds.[16][17]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of quinoline derivatives and their biological activity.[16][18] These models can be used to predict the activity of untested compounds and to identify the key physicochemical properties that govern their potency.

Molecular Docking

Molecular docking predicts the preferred orientation of a quinoline derivative when bound to a specific biological target, such as an enzyme active site.[16][19] This information can be used to rationalize observed SAR and to design new compounds with improved binding affinity.

ADMET Considerations in Quinoline Drug Design

A successful drug candidate must possess not only high potency but also favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[20][21] Early assessment of ADMET profiles is crucial to minimize late-stage attrition.

-

Lipophilicity: This property, often expressed as logP, influences solubility, absorption, and plasma protein binding.[20]

-

Toxicity: In silico and in vivo studies are used to assess the potential toxicity of quinoline derivatives.[22]

Conclusion and Future Perspectives

The quinoline scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. A deep understanding of the structure-activity relationships of substituted quinolines, gained through a synergistic combination of synthetic chemistry, biological evaluation, and computational modeling, is essential for the successful design of novel drugs with improved efficacy, selectivity, and safety profiles. Future research will likely focus on the development of quinoline-based therapies for emerging diseases and the use of advanced computational techniques to navigate the vast chemical space of quinoline derivatives.

References

-

Doluweera, S. P., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry. [Link]

-

Khan, I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

-

de Oliveira, C. B., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC - NIH. [Link]

-

ResearchGate. (n.d.). The structure-activity relationships (SAR) of quinolones. [Link]

-

ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinoline antimalarial agents. [Link]

-

IOSR Journal. (n.d.). Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. [Link]

-

RSC Publishing. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

-

Srinivasa, S. B., et al. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. PMC - NIH. [Link]

-

YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. [Link]

-

Sharma, R., et al. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. SAR QSAR Environ Res. [Link]

-

ResearchGate. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. [Link]

-

NIH. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]

-

PMC - PubMed Central. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[13][23][24]triazino[2,3-c]quinazolines. [Link]

-

ResearchGate. (n.d.). Quinoline-Pyrimidine Hybrids: Synthesis, Antiplasmodial Activity, SAR, and Mode of Action Studies. [Link]

-

Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. [Link]

-

PMC - PubMed Central. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. [Link]

-

MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. [Link]

-

Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). [Link]

-

ACS Publications. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Frontiers. (2025). Quinolines: the role of substitution site in antileishmanial activity. [Link]

-

PMC - PubMed Central. (2025). Quinolines: the role of substitution site in antileishmanial activity. [Link]

-

PubMed Central. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. [Link]

-

Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (n.d.). [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Link]

-

ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. [Link]

-

MDPI. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]

-

Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

-

Drug Design Org. (n.d.). Bioisosterism. [Link]

-

ResearchGate. (2025). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. [Link]

-

Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

-

ResearchGate. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[13][23][24]triazino[2,3-c]quinazolines. [Link]

-

ResearchGate. (n.d.). Pharmacokinetic and toxicity profiles (ADMET) of quinoline derivatives. [Link]

-

Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

-

ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. [Link]

-

Sci Forschen. (2019). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. [Link]

-

ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... [Link]

-

Bentham Science Publisher. (n.d.). Chapter - Bioisosteric Replacements in Drug Design. [Link]

-

PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

-

MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

Sources

- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iosrjournals.org [iosrjournals.org]

- 16. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. sciforschenonline.org [sciforschenonline.org]

- 20. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Application of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate: A Technical Guide

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of pharmacologically active compounds, with a rich history in drug discovery.[1] Within this class of heterocyclic molecules, Methyl 4-hydroxy-8-methylquinoline-2-carboxylate represents a synthetically accessible and highly functionalized scaffold with significant potential for the development of novel therapeutic agents and advanced functional materials.[1] Its structure, featuring a 4-hydroxyquinoline core, a methyl group at the 8-position, and a methyl carboxylate at the 2-position, offers a unique combination of hydrogen bonding capabilities, lipophilicity, and sites for further chemical modification.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this versatile molecule, aimed at researchers and professionals in drug development and materials science.

Molecular and Physicochemical Profile

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate possesses the molecular formula C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol .[1] A key characteristic of 4-hydroxyquinolines is the potential for keto-enol tautomerism, existing in equilibrium between the 4-hydroxy form and the 4-keto (quinolone) form.[1] This tautomerism significantly influences the compound's chemical reactivity, spectroscopic properties, and biological interactions.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | [1] |

| Tautomerism | Exhibits keto-enol tautomerism | [1] |

Synthesis of the Quinoline Core: Established Methodologies

The synthesis of Methyl 4-hydroxy-8-methylquinoline-2-carboxylate can be achieved through well-established methods for quinoline ring formation, primarily the Conrad-Limpach and Gould-Jacobs reactions.[2][3] These methods offer robust pathways to the core 4-hydroxyquinoline structure.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[4] For the target molecule, 2-methylaniline would be reacted with a suitable β-ketoester, such as dimethyl oxalate, to form an enamine intermediate. Subsequent heating at high temperatures (around 250 °C) induces an intramolecular cyclization to yield the 4-hydroxyquinoline ring system.[2]

Experimental Protocol: Adapted Conrad-Limpach Synthesis

-

Step 1: Formation of the Enamine Intermediate. In a round-bottom flask, equimolar amounts of 2-methylaniline and dimethyl oxalate are combined. The reaction can be performed neat or in a high-boiling solvent like ethanol.[5] The mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC).[5] Upon completion, the solvent, if used, is removed under reduced pressure.[5]

-

Step 2: Thermal Cyclization. The resulting enamine intermediate is added to a high-boiling, inert solvent such as mineral oil or Dowtherm A.[6] The mixture is heated to approximately 250 °C with vigorous stirring for a period of 2 hours.[5]

-

Step 3: Work-up and Purification. After cooling, the reaction mixture is poured into ice water to precipitate the crude product.[5] The solid is collected by filtration, washed with water, and then neutralized with an aqueous solution of sodium bicarbonate.[5] The crude product is then dried under reduced pressure.[5] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an alternative route, commencing with the condensation of an aniline with an alkoxymethylenemalonate ester.[3] In this case, 2-methylaniline would react with a reagent like diethyl ethoxymethylenemalonate. This is followed by a high-temperature intramolecular cyclization to form the quinoline ring.[7] Subsequent hydrolysis and decarboxylation steps would be necessary to arrive at the desired 2-carboxylate functionality.[3]

Caption: Potential application pathways for the core molecule.

Future Directions and Conclusion

References

-

Conrad-Limpach Synthesis. SynArchive.

-

Conrad–Limpach synthesis. Wikipedia.

-

Process for making 2-hydroxyquinoline-4-carboxylic acids. Google Patents.

-

Synthesis of 4-quinolones. Organic Chemistry Portal.

-

Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives. Benchchem.

-

Gould–Jacobs reaction. Wikipedia.

-

Process for making 2-hydroxyquinoline-4-carboxylic acids. Google Patents.

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

-

8-Fluoro-4-hydroxy-2-methylquinoline. Ossila.

-

Preparation of 4-hydroxyquinoline compounds. Google Patents.

-

2-Hydroxyquinoline-4-carboxylic acid. Biosynth.

-

Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate. National Center for Biotechnology Information.

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. National Center for Biotechnology Information.

-

2-Hydroxyquinoline-4-carboxylic acid. Anshul Specialty Molecules.

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate.

-

Synthesis and anti-toxoplasmosis activity of 4-arylquinoline-2-carboxylate derivatives. Royal Society of Chemistry.

-

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate. Vulcanchem.

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information.

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.

-

One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. University of Helsinki.

-

Gould Jacobs Quinoline forming reaction. Biotage.

-

Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. ResearchGate.

-

2-Hydroxyquinoline-4-carboxylic acid. PubChem.

-

Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. ResearchGate.

-

Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. National Center for Biotechnology Information.

-

Polymorphism in 8-hydroxyquinolin-2(1 H )-one by X-ray crystallography, solid-state NMR and DFT calculations. ResearchGate.

Sources

- 1. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 2. synarchive.com [synarchive.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ablelab.eu [ablelab.eu]

An In-Depth Technical Guide to the Antimicrobial and Antibacterial Properties of Quinoline Esters

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds, the quinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of a specific and promising subclass: quinoline esters. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the critical experimental protocols for their evaluation, offering a foundational resource for researchers in the field of antimicrobial drug discovery.

The Quinoline Core: A Foundation for Antimicrobial Activity

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a fundamental building block in many synthetic and naturally occurring bioactive compounds.[3] While the unsubstituted quinoline ring itself possesses limited medicinal properties, its derivatives are a rich source of pharmacological agents with activities spanning anticancer, anti-inflammatory, antiviral, and, most notably, antimicrobial domains.[1] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse chemical space for the development of potent therapeutic agents.[4]

Synthesis of Antimicrobial Quinoline Esters: Crafting the Molecules of Interest

The synthesis of quinoline esters with antimicrobial potential typically involves multi-step reaction sequences, often starting from substituted anilines and β-ketoesters or their equivalents. Key synthetic strategies include the Gould-Jacobs reaction and the Doebner-von Miller reaction, followed by esterification.

A representative synthetic pathway to obtain quinoline esters is the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization to form a 4-hydroxyquinoline. This intermediate can then be converted to a 4-chloroquinoline, which serves as a key precursor for the introduction of the ester moiety. For instance, reaction with diethyl sodiomethylmalonate can yield substituted ethyl 2-(quinolin-4-yl)propanoates.[5]

Another common approach involves the synthesis of a quinoline carboxylic acid, which is then esterified. For example, 2-phenyl-quinoline-4-carboxylic acid can be synthesized and subsequently reacted with an alcohol in the presence of an acid catalyst to yield the corresponding ester.[6] Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate these reactions and improve yields.[7]

Experimental Protocol: Synthesis of Ethyl 2-(aryl)-quinoline-4-carboxylates

This protocol outlines a general procedure for the synthesis of quinoline-4-carboxylate esters, a class of compounds that has shown promising antimicrobial activity.

Step 1: Synthesis of 2-Aryl-quinoline-4-carboxylic Acid (Pfitzinger Reaction)

-

In a round-bottom flask, dissolve isatin (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

-

Add a solution of potassium hydroxide (3 equivalents) in ethanol dropwise with stirring.

-

Reflux the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the crude 2-aryl-quinoline-4-carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure carboxylic acid.

Step 2: Esterification

-

Suspend the synthesized 2-aryl-quinoline-4-carboxylic acid (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel to obtain the pure ethyl 2-aryl-quinoline-4-carboxylate.

Caption: General workflow for the synthesis of quinoline esters.

Mechanisms of Antimicrobial Action: How Quinoline Esters Inhibit Microbial Growth

The antimicrobial efficacy of quinoline derivatives, including esters, is often attributed to their ability to interfere with essential bacterial processes. The primary and most well-documented mechanism of action for the broader class of quinolones is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[8][9] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones trap the enzymes in a state that leads to double-strand DNA breaks, ultimately causing cell death.

While DNA gyrase and topoisomerase IV are established targets, evidence suggests that quinoline derivatives may exert their antimicrobial effects through multiple mechanisms. Some quinoline compounds have been shown to disrupt the bacterial cell membrane, leading to depolarization and leakage of intracellular components.[10] Additionally, certain derivatives have been found to inhibit other essential enzymes, such as peptide deformylase (PDF), which is involved in bacterial protein synthesis.[11][12] The specific mechanism of action can be influenced by the substitution pattern on the quinoline ring, and the presence of an ester group can modulate the compound's physicochemical properties, such as lipophilicity, which in turn affects its ability to penetrate bacterial cell walls and interact with intracellular targets.

Caption: Multiple pathways of antimicrobial action for quinoline esters.

Structure-Activity Relationship (SAR): Decoding the Impact of Molecular Modifications

The antimicrobial potency of quinoline esters is highly dependent on the nature and position of substituents on the quinoline ring system. Structure-activity relationship (SAR) studies are crucial for optimizing the design of new derivatives with enhanced efficacy and reduced toxicity.

A key finding in the SAR of quinoline esters is the influence of the ester group itself. Studies on quinolinequinones have demonstrated that the presence of an unbranched alkyl ester group, such as a methyl or ethyl ester, significantly contributes to antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.[11] In contrast, branched alkyl esters were found to be less effective, suggesting that the steric bulk of the ester group plays a critical role in its interaction with the biological target.[11]

Furthermore, substitutions on the quinoline nucleus have a profound impact on activity. For example, the presence of a carboxylic acid moiety has been shown to be important for the antibacterial activity of some quinoline derivatives.[13] The introduction of different functional groups can also modulate the lipophilicity of the molecule, which is a key factor in its ability to cross bacterial membranes.[14]

In Vitro Evaluation of Antimicrobial Activity: Quantifying Efficacy

A critical step in the development of new antimicrobial agents is the in vitro evaluation of their activity against a panel of pathogenic microorganisms. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standardized method for determining the MIC of quinoline esters against bacterial strains.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Quinoline ester stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the quinoline ester stock solution in MHB in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Controls: Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with MHB only), and a growth control (wells with bacteria and MHB without any compound).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Reading the Results: The MIC is defined as the lowest concentration of the quinoline ester that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-Biofilm Activity: A Crucial Parameter for Modern Antimicrobials

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Therefore, the ability of a new antimicrobial agent to inhibit biofilm formation or eradicate existing biofilms is a highly desirable attribute.

Experimental Protocol: Crystal Violet Assay for Biofilm Inhibition

This protocol provides a method to assess the ability of quinoline esters to inhibit biofilm formation.

Materials:

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

96-well flat-bottom microtiter plates

-

Bacterial strain capable of biofilm formation (e.g., Staphylococcus aureus)

-

Quinoline ester stock solution

-

0.1% Crystal Violet solution

-

30% Acetic acid

Procedure:

-

Preparation of Bacterial Culture: Grow the bacterial strain in TSB overnight.

-

Plate Setup: Add 100 µL of TSB supplemented with glucose to each well of the microtiter plate. Add 100 µL of the quinoline ester at various concentrations to the test wells.

-

Inoculation: Add 10 µL of the overnight bacterial culture to each well.

-

Incubation: Incubate the plate at 37°C for 24 hours without shaking.

-

Washing: After incubation, discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

-